molecular formula C11H14N2O3 B3048525 N-(pyridin-3-ylcarbonyl)valine CAS No. 17274-85-0

N-(pyridin-3-ylcarbonyl)valine

Cat. No.: B3048525
CAS No.: 17274-85-0
M. Wt: 222.24 g/mol
InChI Key: QBWUAJGXNZOAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylcarbonyl)valine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of valine, an essential amino acid, and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylcarbonyl)valine typically involves the reaction of valine with pyridine-3-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylcarbonyl)valine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced

Scientific Research Applications

N-(pyridin-3-ylcarbonyl)valine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: It may be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylcarbonyl)valine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and have similar biological activities.

    Pyrimidine derivatives: These compounds have a six-membered ring with two nitrogen atoms and are used in various therapeutic applications.

Uniqueness

N-(pyridin-3-ylcarbonyl)valine is unique due to its combination of a pyridine ring and a valine moiety. This structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development .

Properties

IUPAC Name

3-methyl-2-(pyridine-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWUAJGXNZOAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305861
Record name N-(pyridin-3-ylcarbonyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-85-0
Record name NSC172198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(pyridin-3-ylcarbonyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylcarbonyl)valine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylcarbonyl)valine
Reactant of Route 3
Reactant of Route 3
N-(pyridin-3-ylcarbonyl)valine
Reactant of Route 4
Reactant of Route 4
N-(pyridin-3-ylcarbonyl)valine
Reactant of Route 5
Reactant of Route 5
N-(pyridin-3-ylcarbonyl)valine
Reactant of Route 6
Reactant of Route 6
N-(pyridin-3-ylcarbonyl)valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.